silane CAS No. 651302-79-3](/img/structure/B12604387.png)
[(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane is a chemical compound with the molecular formula C₁₃H₂₆S₂Si. It is known for its unique structure, which includes a dithiane ring and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane typically involves the reaction of 1,3-dithiane with a suitable alkylating agent in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted silanes. These products have various applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mecanismo De Acción
The mechanism of action of (3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in reactions with electrophiles. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dithian-2-yl(trimethyl)silane
- 2-Trimethylsilyl-1,3-dithiane
- 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Uniqueness
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane is unique due to its specific stereochemistry and the presence of both a dithiane ring and a trimethylsilyl group. This combination of structural features imparts unique reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
651302-79-3 |
|---|---|
Fórmula molecular |
C14H28S2Si |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]-trimethylsilane |
InChI |
InChI=1S/C14H28S2Si/c1-12(13(2)11-17(3,4)5)7-8-14-15-9-6-10-16-14/h12,14H,2,6-11H2,1,3-5H3/t12-/m0/s1 |
Clave InChI |
CFIWOQVRFYWJTE-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CCC1SCCCS1)C(=C)C[Si](C)(C)C |
SMILES canónico |
CC(CCC1SCCCS1)C(=C)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
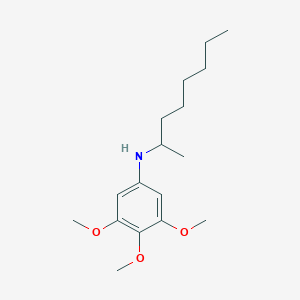
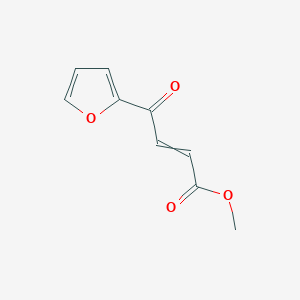
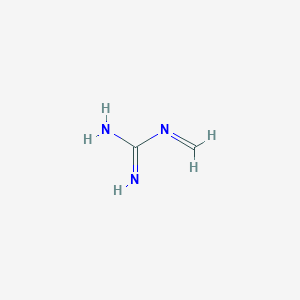
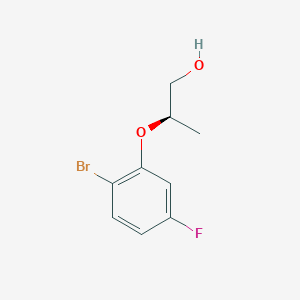
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)
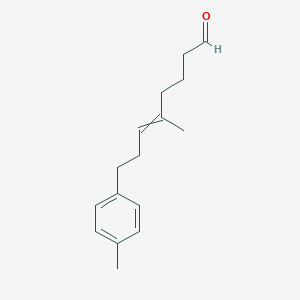
propanedinitrile](/img/structure/B12604363.png)
![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)
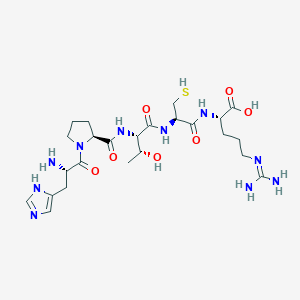
![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
